molecular formula C9H8F2O2 B12084099 3-(3,5-Difluorophenoxy)propanal

3-(3,5-Difluorophenoxy)propanal

Cat. No.: B12084099
M. Wt: 186.15 g/mol
InChI Key: XSKAXOYILMVUDF-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenoxy)propanal is an organic compound characterized by the presence of a difluorophenoxy group attached to a propanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenoxy)propanal typically involves the reaction of 3,5-difluorophenol with a suitable propanal derivative. One common method includes the reaction of 3,5-difluorophenol with bromo- or chloro-propionic acid in the presence of a metal halide or alkaline earth metal aqueous solution . This reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials and cost-effective catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenoxy)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: 3-(3,5-Difluorophenoxy)propanoic acid.

    Reduction: 3-(3,5-Difluorophenoxy)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-Difluorophenoxy)propanal has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenoxy)propanal involves its interaction with specific molecular targets and pathways. The difluorophenoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Difluorophenoxy)propanal is unique due to the presence of both the difluorophenoxy group and the aldehyde group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

3-(3,5-difluorophenoxy)propanal

InChI

InChI=1S/C9H8F2O2/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h2,4-6H,1,3H2

InChI Key

XSKAXOYILMVUDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)OCCC=O

Origin of Product

United States

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